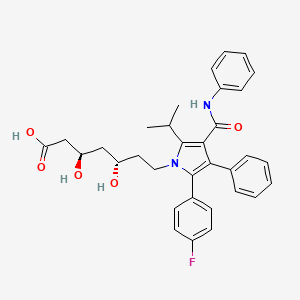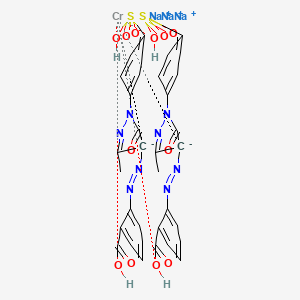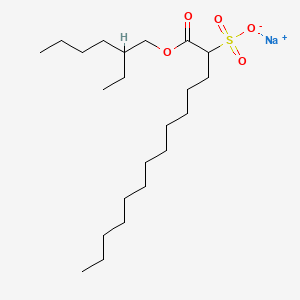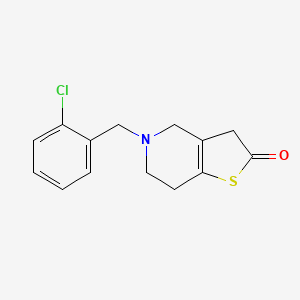
5-((2-Chlorophenyl)methyl)-3,4,6,7-tetrahydrothieno(3,2-C)pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((2-Chlorophenyl)methyl)-3,4,6,7-tetrahydrothieno(3,2-C)pyridin-2-one is a heterocyclic compound that features a thienopyridine core structure. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The presence of the chlorophenyl group and the tetrahydrothieno ring system contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Chlorophenyl)methyl)-3,4,6,7-tetrahydrothieno(3,2-C)pyridin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminothiophene and a pyridine derivative under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2-chlorobenzyl chloride and an appropriate catalyst like aluminum chloride (AlCl3).
Reduction and Cyclization: The intermediate product undergoes reduction and cyclization to form the final tetrahydrothieno(3,2-C)pyridin-2-one structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-((2-Chlorophenyl)methyl)-3,4,6,7-tetrahydrothieno(3,2-C)pyridin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has shown potential in various assays for its activity against certain enzymes and receptors. It is often studied for its potential as an anti-inflammatory or antimicrobial agent.
Medicine
In medicinal research, this compound is investigated for its potential therapeutic effects. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development, particularly in the areas of cardiovascular and neurological diseases.
Industry
Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 5-((2-Chlorophenyl)methyl)-3,4,6,7-tetrahydrothieno(3,2-C)pyridin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit an enzyme by binding to its active site, preventing the enzyme from catalyzing its reaction.
Comparison with Similar Compounds
Similar Compounds
Prasugrel: Another thienopyridine derivative used as an antiplatelet agent.
Clopidogrel: A well-known antiplatelet drug with a similar core structure.
Ticlopidine: Another thienopyridine used in the prevention of thrombotic strokes.
Uniqueness
5-((2-Chlorophenyl)methyl)-3,4,6,7-tetrahydrothieno(3,2-C)pyridin-2-one is unique due to the specific substitution pattern on the thienopyridine core. The presence of the chlorophenyl group and the tetrahydrothieno ring system provides distinct chemical and biological properties compared to other thienopyridine derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
178688-45-4 |
|---|---|
Molecular Formula |
C14H14ClNOS |
Molecular Weight |
279.8 g/mol |
IUPAC Name |
5-[(2-chlorophenyl)methyl]-3,4,6,7-tetrahydrothieno[3,2-c]pyridin-2-one |
InChI |
InChI=1S/C14H14ClNOS/c15-12-4-2-1-3-10(12)8-16-6-5-13-11(9-16)7-14(17)18-13/h1-4H,5-9H2 |
InChI Key |
MEDQWVBHBMJIAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1SC(=O)C2)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


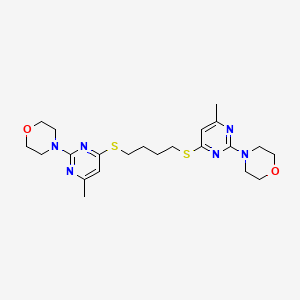
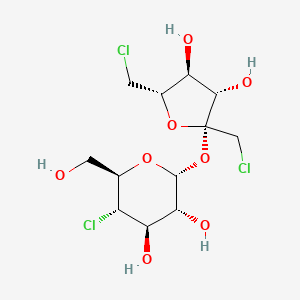
![[(3S,3aR,6S,6aS)-3-(3-phenylpropylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12777360.png)
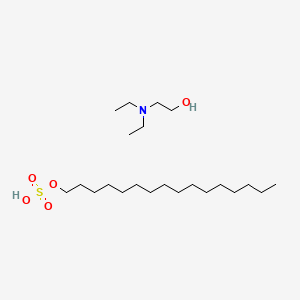
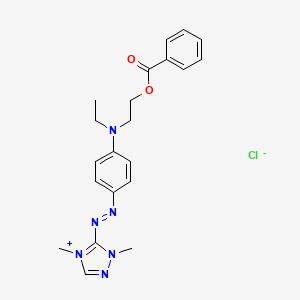
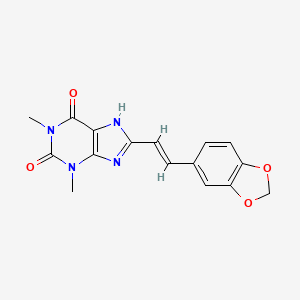



![Sodium;2-[3-aminopropyl(dimethyl)azaniumyl]acetate](/img/structure/B12777389.png)
